![molecular formula C14H27NO8 B12599553 Bis[2-(2-methoxyethoxy)ethyl] L-aspartate CAS No. 646530-54-3](/img/structure/B12599553.png)
Bis[2-(2-methoxyethoxy)ethyl] L-aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(2-methoxyethoxy)ethyl] L-aspartate is a chemical compound known for its unique properties and applications in various fields It is a derivative of L-aspartic acid, where the carboxyl groups are esterified with 2-(2-methoxyethoxy)ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-methoxyethoxy)ethyl] L-aspartate typically involves the esterification of L-aspartic acid with 2-(2-methoxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-(2-methoxyethoxy)ethyl] L-aspartate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxyethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Bis[2-(2-methoxyethoxy)ethyl] L-aspartate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the production of polymers and as a plasticizer in materials science.
Mecanismo De Acción
The mechanism by which Bis[2-(2-methoxyethoxy)ethyl] L-aspartate exerts its effects depends on its interaction with molecular targets. In biochemical applications, it may act as a substrate for enzymes, participating in catalytic reactions. In medicinal applications, it may interact with cellular receptors or transporters, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Bis[2-(2-methoxyethoxy)ethyl] ether: Similar in structure but lacks the aspartate moiety.
Dimethoxytetraethylene glycol: Another related compound with similar ether linkages.
Uniqueness
Bis[2-(2-methoxyethoxy)ethyl] L-aspartate is unique due to the presence of the L-aspartate moiety, which imparts specific biochemical properties and potential therapeutic applications. Its ability to participate in a variety of chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Propiedades
Número CAS |
646530-54-3 |
|---|---|
Fórmula molecular |
C14H27NO8 |
Peso molecular |
337.37 g/mol |
Nombre IUPAC |
bis[2-(2-methoxyethoxy)ethyl] (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C14H27NO8/c1-18-3-5-20-7-9-22-13(16)11-12(15)14(17)23-10-8-21-6-4-19-2/h12H,3-11,15H2,1-2H3/t12-/m0/s1 |
Clave InChI |
QCYQBMXDGCGDPQ-LBPRGKRZSA-N |
SMILES isomérico |
COCCOCCOC(=O)C[C@@H](C(=O)OCCOCCOC)N |
SMILES canónico |
COCCOCCOC(=O)CC(C(=O)OCCOCCOC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


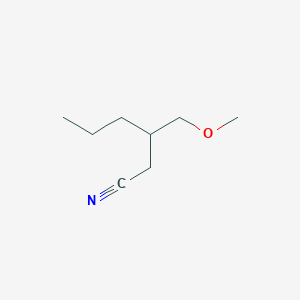
![1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12599474.png)
![5,5'-Bis[2-(4-iodophenyl)ethenyl]-2,2'-bithiophene](/img/structure/B12599481.png)
![N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12599486.png)
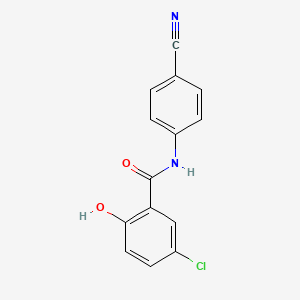
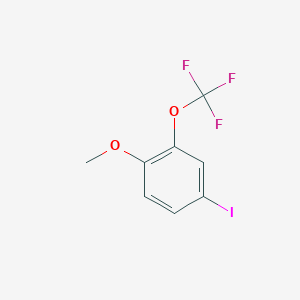
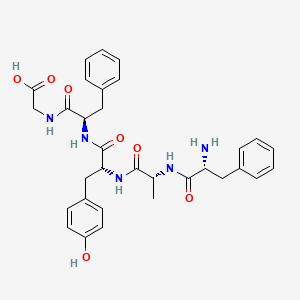
![3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline](/img/structure/B12599512.png)
![3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12599515.png)
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene)](/img/structure/B12599532.png)
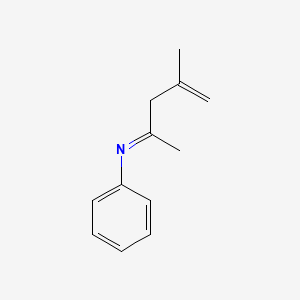
![5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12599544.png)
![3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12599557.png)

